molecular formula C11H10N2O4 B2965817 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetic acid CAS No. 24919-38-8

2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetic acid

Cat. No.: B2965817
CAS No.: 24919-38-8
M. Wt: 234.211
InChI Key: PZADUWCGARVTQN-UHFFFAOYSA-N
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Description

2-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetic acid is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, but this particular compound has unique structural features that make it interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a benzodiazepine derivative with acetic anhydride in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction parameters and higher yields. The use of automated systems can also reduce the risk of human error and improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can yield simpler benzodiazepine derivatives.

    Substitution: The acetic acid moiety can be substituted with other functional groups to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetic acid involves its interaction with specific molecular targets. It is believed to bind to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction can lead to various physiological effects, including sedation, anxiolysis, and muscle relaxation.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar structural features but different pharmacological properties.

    Lorazepam: Another benzodiazepine used primarily for its anxiolytic effects.

    Clonazepam: Known for its anticonvulsant properties, it shares some structural similarities with 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetic acid.

Uniqueness

What sets this compound apart is its specific acetic acid moiety, which allows for unique interactions and modifications. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-9(15)5-8-11(17)12-7-4-2-1-3-6(7)10(16)13-8/h1-4,8H,5H2,(H,12,17)(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZADUWCGARVTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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